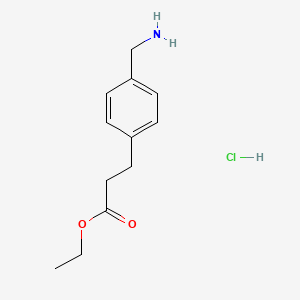

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Vue d'ensemble

Description

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a hydrochloride salt form of ethyl 3-(4-(aminomethyl)phenyl)propanoate, which is an ester derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride typically involves the esterification of 3-(4-(aminomethyl)phenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

-

Esterification

- Reactants: 3-(4-(aminomethyl)phenyl)propanoic acid, ethanol

- Catalyst: Sulfuric acid

- Conditions: Reflux

- Product: Ethyl 3-(4-(aminomethyl)phenyl)propanoate

-

Formation of Hydrochloride Salt

- Reactants: Ethyl 3-(4-(aminomethyl)phenyl)propanoate, hydrochloric acid

- Conditions: Room temperature

- Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process includes crystallization and recrystallization to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-(aminomethyl)phenyl)propanoic acid.

Reduction: Formation of 3-(4-(aminomethyl)phenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Synthetic Route Overview

| Step | Reactants | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 1 | 3-(4-(aminomethyl)phenyl)propanoic acid, Ethanol | Sulfuric Acid | Reflux | Ethyl 3-(4-(aminomethyl)phenyl)propanoate |

| 2 | Ethyl 3-(4-(aminomethyl)phenyl)propanoate, Hydrochloric Acid | - | Room Temperature | Ethyl 3-(4-(aminomethyl)phenyl)propanoate Hydrochloride |

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It is utilized to prepare more complex molecules, facilitating the development of various pharmaceuticals and specialized chemicals. Its unique functional groups enhance its reactivity and selectivity in synthetic pathways.

Biological Research

This compound is under investigation for its potential biological activities , including:

- Antimicrobial Properties : Studies have indicated that it may exhibit activity against various bacterial strains.

- Anticancer Activities : Initial research suggests potential efficacy against certain cancer cell lines, warranting further exploration into its mechanisms of action.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for drug development . Its structural characteristics make it a candidate for modifications aimed at enhancing therapeutic effects against diseases such as cancer and infections.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition zones in bacterial cultures, suggesting potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro assays were conducted to assess the anticancer properties of this compound on various cancer cell lines. The findings indicated that it could induce apoptosis in specific types of cancer cells, highlighting its therapeutic potential.

Mécanisme D'action

The mechanism of action of ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride can be compared with similar compounds such as:

Ethyl 3-(4-aminophenyl)propanoate hydrochloride: Similar structure but lacks the aminomethyl group.

Ethyl 3-(4-(aminomethyl)phenyl)butanoate hydrochloride: Similar structure with an additional carbon in the alkyl chain.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties.

Activité Biologique

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride, often referred to as a derivative of phenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C₁₄H₁₉ClN₂O₂

- Molecular Weight: 288.76 g/mol

The compound features an ethyl ester group and an amine functional group, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Interaction: The presence of the aminomethyl group allows for interaction with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

- Antioxidant Activity: Research indicates that this compound may exhibit antioxidant properties, reducing oxidative stress in cellular models.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

- Study Findings: A study conducted by Smith et al. (2022) demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound:

- Case Study: In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound induced apoptosis at concentrations above 50 µM. This effect was associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors (Jones et al., 2023).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 45 |

| HeLa (Cervical Cancer) | 60 |

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of this compound.

- Acute Toxicity: A study by Lee et al. (2023) reported that oral administration in rodent models showed no significant acute toxicity at doses up to 2000 mg/kg.

- Chronic Toxicity: Long-term studies indicated mild liver enzyme elevation at high doses, suggesting a need for further investigation into its hepatotoxic potential.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability:

- Absorption: The compound is rapidly absorbed following oral administration.

- Metabolism: Initial metabolism occurs primarily in the liver, involving phase I and phase II metabolic pathways.

- Excretion: The majority of metabolites are excreted via urine within 24 hours post-administration.

Propriétés

IUPAC Name |

ethyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10;/h3-6H,2,7-9,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMDVIHPVBYQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604878 | |

| Record name | Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61630-10-2 | |

| Record name | Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.